3-(2-Iodoethyl)oxolane
Description
3-(2-Iodoethyl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a 2-iodoethyl group. This compound is of interest in synthetic organic chemistry, particularly in applications requiring halogenated intermediates or stereoselective transformations.
Properties
IUPAC Name |
3-(2-iodoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBAKALMXNYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethyl)oxolane typically involves the iodination of an appropriate oxolane precursor. One common method is the reaction of 3-(2-hydroxyethyl)oxolane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form oxirane derivatives or reduced to form corresponding ethyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Produces various substituted oxolane derivatives.
Oxidation: Forms oxirane derivatives.
Reduction: Yields ethyl-substituted oxolane derivatives
Scientific Research Applications
3-(2-Iodoethyl)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)oxolane in chemical reactions involves the reactivity of the iodoethyl group. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the oxolane ring .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Ring Type
a. 2-(2-Iodoethyl)-1,3-dioxolane ()
- Structure : A 1,3-dioxolane ring (five-membered with two oxygen atoms) substituted with a 2-iodoethyl group at the 2-position.
- Key Differences :
b. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane ()
- Structure : A 1,3-dioxolane ring with a 2-iodoethyl group at the 4-position and two methyl groups at the 2-position.
- The iodine atom’s position relative to methyl groups may influence regioselectivity in substitution reactions .
Physical and Spectral Properties
- NMR Analysis: Substituent position significantly impacts NMR signals. For instance, 2-(2-Iodoethyl)-1,3-dioxolane exhibits distinct vicinal coupling patterns (e.g., AA’BB’ systems) due to its dioxolane ring (). In contrast, this compound would show different splitting patterns due to the oxolane ring’s single oxygen and substituent geometry . Methine protons adjacent to iodine in oxolane derivatives (e.g., Alfredensinol A in ) resonate downfield (δC ~83 ppm), suggesting similar deshielding effects in this compound .
Thermal Stability :
Data Tables
Table 1: Structural and Physical Properties of Selected Oxolane/Dioxolane Derivatives
Table 2: Comparative Reactivity in Ring-Opening Reactions
Research Findings and Gaps
- Key Findings :
- Substituent position and ring type (oxolane vs. dioxolane) critically influence reactivity and spectral properties.
- Iodoethyl groups enhance electrophilicity but may reduce thermal stability compared to bulkier substituents.
- Gaps: Limited data on this compound’s synthetic routes, biological activity, or industrial applications. Contradictions in selective functionalization (e.g., tosylation challenges in ) suggest need for optimized protocols.
Biological Activity
3-(2-Iodoethyl)oxolane is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound, characterized by the presence of an iodine atom and an oxolane (tetrahydrofuran) ring, presents unique biological activities that merit detailed exploration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound was particularly effective against Gram-positive bacteria, with a notable reduction in bacterial growth observed in treated cultures.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, suggesting a mechanism that could inhibit tumor growth. The pathways involved may include the modulation of key signaling molecules associated with cell proliferation and survival.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell metabolism.
- DNA Interaction : There is evidence suggesting that the compound can bind to DNA, interfering with replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress, contributing to cell death in cancerous cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a lower MIC against S. aureus (0.5 µg/mL) compared to E. coli (4 µg/mL), highlighting its potential as a targeted antimicrobial agent.
Case Study: Cancer Cell Apoptosis
A series of experiments were conducted using human breast cancer cell lines treated with varying concentrations of this compound. Flow cytometry analysis revealed a significant increase in early apoptotic cells at concentrations above 10 µM, suggesting that the compound effectively triggers programmed cell death pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
